molecular formula C14H23NO3S2 B2532868 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide CAS No. 1211144-28-3

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide

Cat. No.: B2532868
CAS No.: 1211144-28-3
M. Wt: 317.46
InChI Key: YWTXFROSKQVPDK-UHFFFAOYSA-N
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Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide is a complex organic compound that features a unique combination of a thiophene ring, a tetrahydropyran ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide typically involves multiple steps. One common approach is to start with the thiophene derivative and the tetrahydropyran derivative, which are then linked through a series of reactions including alkylation and sulfonation.

    Alkylation: The thiophene derivative is alkylated with a suitable alkyl halide in the presence of a base to form the intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization to form the tetrahydropyran ring.

    Sulfonation: Finally, the compound is sulfonated using a sulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene and tetrahydropyran rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide: shares similarities with other sulfonamide-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a thiophene ring and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other sulfonamide compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S2/c1-2-3-11-20(16,17)15-12-14(6-8-18-9-7-14)13-5-4-10-19-13/h4-5,10,15H,2-3,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTXFROSKQVPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1(CCOCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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